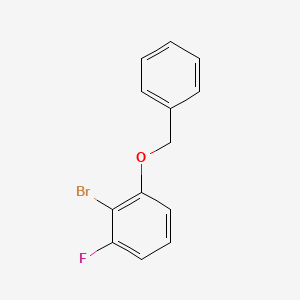

1-(Benzyloxy)-2-bromo-3-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATFKXLVVBJVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 2 Bromo 3 Fluorobenzene

Reactivity Profile of the Aryl Bromide Moiety

The reactivity of the carbon-bromine bond in 1-(benzyloxy)-2-bromo-3-fluorobenzene is significantly influenced by the adjacent fluorine and benzyloxy groups. These substituents modulate the electron density of the aromatic ring and can influence the accessibility of the bromine-bearing carbon to various reagents.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aryl halides. youtube.com In this process, a nucleophile replaces a leaving group, such as a halogen, on an aromatic ring. The feasibility of such reactions is highly dependent on the electronic nature of the aromatic system.

The presence of electron-withdrawing groups on the aromatic ring generally facilitates nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex. youtube.com In the case of this compound, the fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho and meta positions. The benzyloxy group, on the other hand, can exhibit both an electron-withdrawing inductive effect (-I effect) due to the oxygen atom's electronegativity and an electron-donating mesomeric effect (+M effect) through its lone pairs of electrons.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials. rsc.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. libretexts.org The carbon-bromine bond in this compound is thus a prime site for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

For this compound, the C-Br bond is expected to readily undergo oxidative addition to a palladium(0) catalyst. The electronic effects of the fluorine and benzyloxy groups can influence the rate of this step. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the bromine-bearing carbon, potentially facilitating the oxidative addition step.

A general representation of a Suzuki-Miyaura coupling with this substrate is shown below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Hypothetical Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-(Benzyloxy)-3-fluoro-1,1'-biphenyl derivative |

| This compound | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 1-(Benzyloxy)-2-ethenyl-3-fluorobenzene derivative |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. rsc.orgnih.gov The Sonogashira coupling, on the other hand, is the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst (though copper-free versions exist). rsc.orgresearchgate.netorganic-chemistry.org

Both reactions are expected to be viable at the bromine position of this compound. The C-Br bond is sufficiently reactive for the initial oxidative addition to the palladium catalyst in both catalytic cycles. The steric hindrance from the adjacent benzyloxy group might influence the efficiency of the coupling, potentially requiring the use of bulky phosphine (B1218219) ligands to facilitate the reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a powerful method for the synthesis of anilines and their derivatives. The catalytic cycle shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The C-Br bond in this compound is a suitable handle for Buchwald-Hartwig amination. The reaction would allow for the introduction of a wide range of primary and secondary amines at the C2 position. The choice of ligand on the palladium catalyst is often crucial for the success of this reaction, especially with potentially challenging substrates. chemrxiv.org

Magnesium-Halogen Exchange and Formation of Organometallic Reagents

The presence of a carbon-bromine (C-Br) bond, which is significantly more susceptible to oxidative addition than the more robust carbon-fluorine (C-F) bond, dictates the primary pathway for organometallic reagent formation from this compound. The treatment of this aryl bromide with magnesium metal results in a selective magnesium-halogen exchange at the bromine-substituted position. This reaction yields the corresponding Grignard reagent, 2-(benzyloxy)-6-fluorophenylmagnesium bromide.

The formation of this organometallic intermediate is a critical step for subsequent carbon-carbon bond-forming reactions. The reactivity in Grignard reagent formation is known to be influenced by factors such as solvent, temperature, and the nature of the magnesium used. google.com For substrates with potentially sensitive functional groups or for facilitating exchange under milder conditions, activated magnesium (Rieke magnesium) or specialized Grignard reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) can be employed. nih.gov The use of i-PrMgCl·LiCl, often referred to as a "turbo-Grignard" reagent, is known to significantly accelerate the rate of bromine-magnesium exchange, even at low temperatures, which helps to suppress potential side reactions. nih.govharvard.edu

The general procedure involves the reaction of the aryl bromide with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere. walisongo.ac.idchemicalbook.com The resulting 2-(benzyloxy)-6-fluorophenylmagnesium bromide can then be used in a wide array of subsequent reactions with various electrophiles. sigmaaldrich.comrsc.org

Table 1: Representative Conditions for Grignard Reagent Formation

| Reagent | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Mg turnings | THF or Et₂O | Reflux, 1-2 hours | Standard method; may require initiation (e.g., with I₂ or 1,2-dibromoethane). | walisongo.ac.id |

| i-PrMgCl·LiCl | THF | -15°C to 25°C, 0.5-2 hours | Facilitates rapid and clean Br/Mg exchange; tolerates more functional groups. | nih.gov |

| sBu₂Mg·2LiOR | Toluene | -20°C to 25°C, <15 minutes | Enables very fast and regioselective Br/Mg exchange in a non-ethereal solvent. | nih.gov |

Reactivity of the Aryl Fluoride (B91410) Moiety

While the C-F bond is generally unreactive towards direct organometallic formation, its presence ortho to the bromine atom enables unique secondary reactivity following the initial magnesium-halogen exchange.

The primary pathway for the activation of the fluorine atom in this compound is indirect, occurring after the formation of the Grignard reagent. The resulting organometallic species, 2-(benzyloxy)-6-fluorophenylmagnesium bromide, is predisposed to undergo elimination. In this process, the carbanionic center ortho to the fluorine acts as an internal nucleophile, displacing the fluoride ion to generate a highly reactive aryne intermediate, specifically 3-(benzyloxy)benzyne. stackexchange.com This transformation represents a powerful method for fluorine activation, as it converts a stable aryl fluoride into a transient but exceptionally reactive species poised for further reactions. stackexchange.com Direct activation of the C-F bond for Grignard formation is generally not feasible under standard conditions due to the high strength of the bond. nih.gov

Transformations Involving the Benzyloxy Ether Linkage

The benzyl (B1604629) group serves as a common protecting group for phenols, and its selective removal from the molecule is a key transformation for accessing the corresponding phenolic intermediate, 2-bromo-3-fluorophenol (B45789).

Catalytic Hydrogenation: The most common and often cleanest method for debenzylation is palladium-catalyzed hydrogenation. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This process yields the desired phenol (B47542) and toluene as a byproduct. organic-chemistry.org Care must be taken, as the C-Br bond can also be susceptible to reduction under these conditions, a process known as hydrodebromination.

Oxidative Cleavage: For substrates that contain other reducible functional groups, oxidative cleavage provides a valuable alternative. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for benzyl ethers that are electronically activated. organic-chemistry.org A more recent method describes the copper-catalyzed cleavage of benzyl ethers using a combination of diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071), which proceeds under mild conditions. semanticscholar.org

Acid-Mediated Cleavage: Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃) can also effect the cleavage of benzyl ethers, although this method is generally reserved for substrates that lack acid-sensitive functional groups. organic-chemistry.org

Table 2: Comparison of Deprotection Methods for Benzyl Ethers

| Method | Reagents | Typical Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOAc, room temp, 1 atm H₂ | Clean reaction, neutral conditions. | Reduces other functional groups (e.g., C-Br, alkenes). | organic-chemistry.org |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, room temp | Good for substrates with reducible groups. | Can be substrate-specific; requires stoichiometric oxidant. | organic-chemistry.org |

| Copper-Catalyzed Oxidation | PhI(OAc)₂, TsNH₂, Cu(OTf)₂ | CH₂Cl₂, 40°C | Mild conditions, selective for benzyl group. | Requires multiple reagents and catalyst. | semanticscholar.org |

| Acid Cleavage | BBr₃ or HBr | CH₂Cl₂, low temp to room temp | Effective and strong cleaving agent. | Harsh conditions, not suitable for acid-labile substrates. | organic-chemistry.org |

The mechanisms of debenzylation vary significantly with the chosen methodology.

Hydrogenolysis: The mechanism of palladium-catalyzed hydrogenation involves the oxidative addition of the C-O bond of the ether to the palladium surface. The resulting organopalladium intermediate then undergoes hydrogenolysis, where it reacts with hydrogen to release the phenol and toluene, regenerating the active palladium catalyst. organic-chemistry.org

Oxidative Cleavage (DDQ): The cleavage of benzyl ethers with DDQ is believed to proceed via a single-electron transfer (SET) or hydride abstraction from the benzylic position to form a stabilized benzylic cation. organic-chemistry.org This carbocation is then trapped by water present in the reaction mixture to form a hemiacetal intermediate. The hemiacetal is unstable and rapidly decomposes to yield the deprotected phenol and benzaldehyde. organic-chemistry.org

Copper-Catalyzed Cleavage: The copper-catalyzed reaction with diacetoxyiodobenzene and p-toluenesulfonamide is proposed to involve the formation of a copper-nitrene intermediate. semanticscholar.org This reactive species may then interact with the benzyl ether, though the precise mechanism leading to cleavage into the phenol and a benzylidene-derived byproduct is complex and may involve radical pathways or C-H insertion. semanticscholar.org

Investigations into Electrophilic Aromatic Substitution on the Benzylic Carbon and Aromatic Ring

Directing Effects of Multiple Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the benzyloxy, bromo, and fluoro groups.

Benzyloxy Group (-OCH₂Ph): The benzyloxy group is a derivative of an alkoxy group (-OR), which is a strong activating group and an ortho-, para-director. organicchemistrytutor.com The oxygen atom, directly attached to the benzene (B151609) ring, possesses lone pairs of electrons that can be donated into the ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. youtube.com This strong activating effect significantly enhances the rate of electrophilic substitution compared to unsubstituted benzene. masterorganicchemistry.com

Bromo Group (-Br): Halogens, including bromine, are deactivating yet ortho-, para-directing substituents. wikipedia.org Their deactivating nature stems from their strong electron-withdrawing inductive effect (-I effect) due to high electronegativity. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. rsc.org The inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene. libretexts.org

Fluoro Group (-F): Similar to bromine, fluorine is also a deactivating, ortho-, para-directing group. libretexts.org Due to its higher electronegativity, fluorine exerts a stronger inductive electron-withdrawing effect than bromine. libretexts.org Conversely, the resonance effect of fluorine is also significant, and in some cases, the para position of fluorobenzene (B45895) can exhibit reactivity comparable to that of benzene. wikipedia.org

The following table summarizes the individual directing effects of the substituents on this compound.

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect | Governing Electronic Effect |

|---|---|---|---|---|

| Benzyloxy (-OCH₂Ph) | 1 | Strongly Activating | Ortho, Para | Resonance (electron-donating) |

| Bromo (-Br) | 2 | Weakly Deactivating | Ortho, Para | Inductive (electron-withdrawing) > Resonance (electron-donating) |

| Fluoro (-F) | 3 | Weakly Deactivating | Ortho, Para | Inductive (electron-withdrawing) > Resonance (electron-donating) |

Competitive Reactivity Studies and Regioselectivity

In polysubstituted benzenes where the directing effects of the substituents are not aligned, the most powerfully activating group generally controls the position of further substitution. libretexts.org In this compound, the benzyloxy group is the most potent activating group. The available positions for electrophilic attack are C4, C5, and C6.

Attack at C6: This position is ortho to the strongly activating benzyloxy group and meta to the bromo group.

Attack at C4: This position is para to the benzyloxy group and meta to the fluoro group.

Attack at C5: This position is meta to the benzyloxy group and ortho to the fluoro group, as well as meta to the bromo group.

Considering the directing effects:

The benzyloxy group strongly directs towards C4 (para) and C6 (ortho).

The bromo group directs towards C4 (para) and C6 (ortho).

The fluoro group directs towards C5 (ortho) and C1 (para, already substituted).

Both the strongly activating benzyloxy group and the bromo group reinforce the direction of the electrophile to the C4 and C6 positions. The directing effect of the fluoro group to the C5 position is likely to be less significant due to the deactivating nature of the halogens and the overriding influence of the benzyloxy group.

Between the C4 (para to benzyloxy) and C6 (ortho to benzyloxy) positions, steric hindrance from the adjacent bromo group at C2 would likely disfavor attack at the C6 position. Therefore, the most probable site for electrophilic aromatic substitution is the C4 position, which is para to the strongly activating benzyloxy group and relatively less sterically hindered.

| Potential Substitution Position | Position Relative to -OCH₂Ph | Position Relative to -Br | Position Relative to -F | Predicted Major Product(s) | Rationale |

|---|---|---|---|---|---|

| C4 | Para | Meta | Meta | Substitution at C4 | The strongly activating benzyloxy group is the dominant directing group. It strongly activates the ortho (C6) and para (C4) positions. The bromo group also directs to these positions. Steric hindrance from the bromo group at C2 disfavors attack at C6, making C4 the most likely site for substitution. |

| C5 | Meta | Meta | Ortho | ||

| C6 | Ortho | Meta | Para |

Radical Reactions and Their Application in Functionalization

Aryl halides and benzyl ethers are both amenable to radical reactions, opening up alternative pathways for the functionalization of this compound. These reactions can proceed through various mechanisms, including photocatalysis. rsc.orgnih.gov

The benzylic C-H bonds of the benzyloxy group are susceptible to hydrogen atom transfer (HAT) to form a resonance-stabilized benzylic radical. organic-chemistry.orgnsf.gov This radical can then undergo a variety of coupling reactions. For instance, oxidative cleavage of benzyl ethers can occur under radical conditions to yield the corresponding alcohol and aldehyde or ketone. organic-chemistry.orgnih.gov Visible-light-mediated oxidative debenzylation has been shown to be an effective method. researchgate.net

The carbon-bromine bond can also undergo homolytic cleavage or be reduced to form an aryl radical. nih.gov Aryl radicals are versatile intermediates that can participate in a range of functionalization reactions, including C-H arylation and the formation of new carbon-carbon and carbon-heteroatom bonds. nsf.govresearchgate.net The generation of aryl radicals from aryl halides can be achieved using various methods, including photoredox catalysis. nih.gov

Given the two reactive sites, the benzylic position and the C-Br bond, the selectivity of radical functionalization would depend on the specific reaction conditions and the nature of the radical initiator or photocatalyst employed. For example, conditions favoring HAT would likely lead to functionalization at the benzylic position, while conditions promoting single-electron transfer to the aryl halide would generate an aryl radical.

Below is a table summarizing potential radical functionalization reactions of this compound.

| Reaction Type | Reactive Site | Potential Reagents/Conditions | Potential Product(s) | Reference for Transformation Type |

|---|---|---|---|---|

| C-H Alkylation | Benzylic C-H | Photoredox catalyst, Alkylating agent | 1-(1-Alkylbenzyloxy)-2-bromo-3-fluorobenzene | rsc.org |

| Oxidative Cleavage | Benzylic C-H | DDQ, visible light | 2-Bromo-3-fluorophenol and Benzaldehyde | nih.govresearchgate.net |

| Aryl Radical Formation and Trapping | C-Br bond | Photocatalyst, Radical trap (e.g., alkene, arene) | Functionalized biaryls or other coupled products | nih.govrsc.org |

| Reductive Dehalogenation | C-Br bond | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | 1-(Benzyloxy)-3-fluorobenzene | nih.gov |

Theoretical and Computational Chemistry of 1 Benzyloxy 2 Bromo 3 Fluorobenzene

Electronic Structure Elucidation through Quantum Chemical Methods

Quantum chemical methods are indispensable tools for exploring the electronic landscape of molecules. nrel.govnih.gov These calculations, grounded in the principles of quantum mechanics, allow for the detailed characterization of electron distribution, orbital energies, and electrostatic potential, which collectively govern the molecule's stability and reactivity. acs.orgyoutube.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. nrel.govacs.orgnih.gov For a molecule like 1-(benzyloxy)-2-bromo-3-fluorobenzene, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p) or def2-TZVP), would be employed to determine its optimized ground state geometry and various electronic properties. nrel.govnih.govacs.orgijcce.ac.ir

The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-Br and C-F bond lengths, the orientation of the benzyloxy group relative to the benzene (B151609) ring, and any distortions in the benzene ring due to the bulky and electronegative substituents would be precisely determined. Thermodynamic properties like enthalpy and Gibbs free energy can also be calculated, providing insights into the molecule's stability. nih.gov

A representative table of calculated ground state properties for a similar substituted halobenzene, derived from typical DFT outputs, is presented below to illustrate the type of data generated.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -2845.678 | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-311+G(d,p) |

| C-Br Bond Length (Å) | 1.905 | B3LYP/6-311+G(d,p) |

| C-F Bond Length (Å) | 1.358 | B3LYP/6-311+G(d,p) |

| C-O Bond Length (Å) | 1.372 | B3LYP/6-311+G(d,p) |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the benzyloxy group, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the C-Br and C-F antibonding orbitals, indicating that these are potential sites for nucleophilic attack. DFT calculations provide precise energies and visualizations of these orbitals. physchemres.org

Below is an illustrative table of FMO properties for a related aromatic compound.

| Parameter | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.85 | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.23 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (ΔE) | 5.62 | B3LYP/6-311+G(d,p) |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. dergipark.org.trwolfram.com It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. walisongo.ac.idresearchgate.net Green areas represent regions of neutral potential. wolfram.com

For this compound, the MEP map would be expected to show a significant negative potential around the fluorine and oxygen atoms due to their high electronegativity and lone pairs. researchgate.net The area around the hydrogen atoms of the benzene rings would exhibit a positive potential. A region of positive potential, known as a σ-hole, might also be observed on the bromine atom along the axis of the C-Br bond, making it a potential site for halogen bonding interactions. researchgate.net The π-system of the benzene ring would also show a region of negative potential above and below the plane of the ring. researchgate.netmdpi.com

Conformational Analysis and Stereochemical Considerations

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-O-C bonds of the benzyloxy group. Conformational analysis, typically performed using molecular mechanics or DFT calculations, is essential to identify the most stable conformer(s) and the energy barriers between them. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction mechanisms, identifying transition states, and calculating activation energies. This is particularly useful for understanding complex, multi-step reactions such as the cross-coupling reactions that this compound would typically undergo. researchgate.netresearchgate.net

Aryl halides like this compound are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.orgrsc.org Computational modeling can elucidate the detailed mechanism of these reactions, which generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netdartmouth.edu

DFT calculations can be used to model the geometry and energy of all reactants, intermediates, and products along the reaction coordinate. Crucially, the transition state for each elementary step can be located and characterized. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. dartmouth.edu For this compound, a key question for computational modeling would be the relative reactivity of the C-Br versus the C-F bond in oxidative addition to a palladium(0) catalyst. Given that the C-Br bond is significantly weaker than the C-F bond, oxidative addition is overwhelmingly expected to occur at the C-Br bond, a prediction that computational modeling can confirm by comparing the activation barriers for the two competing pathways. researchgate.netnih.gov

A representative data table for a modeled Suzuki-Miyaura reaction step is shown below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition (C-Br) | Reactants (Ar-Br + Pd(0)L2) | 0.0 |

| Transition State | +15.2 | |

| Product (Ar-Pd(II)(Br)L2) | -10.5 |

Mechanistic Probes for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings. The mechanism of these reactions, particularly whether they proceed through a stepwise (via a stable Meisenheimer complex) or a concerted pathway, is a subject of detailed computational and experimental investigation. nih.gov For this compound, the interplay of the substituents—benzyloxy, bromo, and fluoro—dictates the probable mechanistic pathways and regioselectivity.

The benzyloxy group is an activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions. Conversely, the bromo and fluoro substituents are deactivating due to their inductive electron withdrawal, while also being the leaving groups in a potential SNAr reaction. The fluorine atom's high electronegativity makes the carbon to which it is attached (C-3) highly electrophilic. However, the C-F bond is stronger than the C-Br bond.

Computational studies on halobenzenes have shown that the presence of strongly electron-withdrawing groups, such as a nitro group, can stabilize the intermediate Meisenheimer complex, favoring a stepwise mechanism. acs.orgresearchgate.net In the absence of such powerful activating groups, the reaction may trend towards a concerted mechanism. nih.gov For this compound, the benzyloxy group is activating, but less so than a nitro group.

Theoretical probes would involve mapping the potential energy surface for the approach of a nucleophile to the positions bearing the halogen atoms (C-2 and C-3). Key computational parameters would include the activation barriers for the formation of the transition state and the relative stability of any potential Meisenheimer complex intermediates.

Table 1: Theoretical Parameters for Probing SNAr Mechanisms

| Parameter | Theoretical Significance for this compound | Expected Trends |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to proceed. Lower activation energy indicates a faster reaction. | The activation barrier for substitution at C-3 (fluoro) is expected to be influenced by the high electrophilicity of the carbon, while substitution at C-2 (bromo) is affected by steric hindrance from the adjacent benzyloxy group. |

| Intermediate Stability | The energy of the Meisenheimer complex relative to the reactants. A highly stable intermediate supports a stepwise mechanism. | The stability of a potential Meisenheimer complex would be moderate, influenced by the competing electronic effects of the benzyloxy and halogen substituents. acs.org |

| Kinetic Isotope Effects (KIEs) | Used to determine the rate-determining step of a reaction. A significant KIE at the carbon undergoing substitution can indicate a concerted mechanism. nih.gov | Computational KIE studies could differentiate between concerted and stepwise pathways for substitution at either the C-Br or C-F position. |

| Regioselectivity | The preferential site of nucleophilic attack (C-2 vs. C-3). | Governed by a combination of the electrophilicity of the carbon center and the stability of the leaving group. The C-Br bond is weaker, suggesting bromide is a better leaving group than fluoride (B91410). |

It is likely that nucleophilic attack would preferentially occur at the C-3 position due to the higher electronegativity of fluorine, unless sterically hindered. However, the actual product formation would also depend on the stability of the leaving group, favoring the displacement of bromide. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the solid-state structure, solubility, and molecular recognition properties of a compound. researchgate.net For this compound, several types of NCIs are expected to be significant, which can be analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Symmetry-Adapted Perturbation Theory (SAPT). nih.govbohrium.com

The key intermolecular forces at play would be:

Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, interacting with nucleophilic regions of adjacent molecules. The electrophilic region on the halogen atom, known as the σ-hole, is key to this interaction.

C-H···π Interactions: Hydrogen atoms from the benzyl (B1604629) group or the aromatic ring can interact with the electron-rich π systems of neighboring molecules.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative F, Br, and O atoms, leading to electrostatic interactions.

Table 2: Expected Non-Covalent Interactions in this compound

| Interaction Type | Participating Atoms/Groups | Theoretical Analysis Method | Expected Strength |

| Halogen Bond (Br···X) | C-Br with a nucleophile (e.g., O, N) | NCI Plot, SAPT | Moderate |

| Halogen Bond (F···X) | C-F with a nucleophile (e.g., O, N) | NCI Plot, SAPT | Weak |

| π-π Stacking | Phenyl ring ↔ Phenyl ring | SAPT, Potential Energy Surface Scan | Moderate to Strong |

| C-H···π Interaction | Benzyl C-H ↔ Phenyl ring | NCI Plot | Weak to Moderate |

| Dipole-Dipole | O, F, Br atoms | Electrostatic Potential Maps | Moderate |

SAPT analysis would be particularly useful for decomposing the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. bohrium.com This would reveal that dispersion forces are likely dominant in π-stacking, while electrostatic contributions are significant in halogen bonding.

Theoretical Studies on Solvent Effects on Electronic Structure and Reactivity

The choice of solvent can profoundly impact a reaction's outcome and a molecule's electronic properties. Theoretical studies typically model solvent effects using implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. acs.org

For this compound, solvents would influence:

Ground-State Geometry: Polar solvents may slightly alter bond lengths and angles, particularly around the polar C-O, C-F, and C-Br bonds.

Dipole Moment: The molecule's dipole moment is expected to increase in more polar solvents due to induced polarization.

Reactivity in SNAr: The mechanism and rate of SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophile salt and leaving the "bare" anion highly reactive. Protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, potentially slowing the reaction.

Electronic Transitions (UV-Vis Spectra): The energy of electronic transitions can shift depending on the solvent polarity (solvatochromism). A polar solvent might stabilize the excited state differently than the ground state, leading to a red or blue shift in the absorption maximum. bohrium.complos.org

Table 3: Predicted Solvent Effects on this compound

| Solvent Property | Solvent Examples | Predicted Effect on Electronic Structure | Predicted Effect on SNAr Reactivity |

| Non-Polar | Toluene (B28343), Hexane | Minimal perturbation of electronic structure. | Low reaction rates. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Significant polarization, increased dipole moment. | Markedly increased reaction rates. acs.org |

| Polar Protic | Ethanol, Water | Stabilization of both ground and excited states through hydrogen bonding; potential for solvatochromic shifts. | Moderate reaction rates, potential for competing solvolysis. |

Computational modeling using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with PCM can predict these solvatochromic shifts and provide insights into how the solvent modulates the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. bohrium.com

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of 1-(Benzyloxy)-2-bromo-3-fluorobenzene, while not extensively detailed in dedicated literature, can be inferred from established methodologies for the preparation of polysubstituted aromatic compounds. Key achievements in the synthesis of related isomers and analogous structures provide a roadmap for its potential construction.

A plausible and significant synthetic achievement would be the regioselective introduction of the three distinct substituents onto the benzene (B151609) ring. This is a non-trivial task due to the directing effects of the functional groups. A likely successful strategy involves a multi-step sequence, potentially starting from a commercially available di- or tri-substituted benzene derivative.

One notable methodological advance that can be applied is the use of directed ortho-metalation (DoM) . capes.gov.brresearchgate.netnih.govcapes.gov.brdrexel.eduuwindsor.ca For instance, starting with 1-(benzyloxy)-3-fluorobenzene, a directed metalation at the 2-position, guided by the benzyloxy group, followed by quenching with an electrophilic bromine source (e.g., N-bromosuccinimide), could theoretically yield the target compound with high regioselectivity. The benzyloxy group is a known directed metalation group, and fluorine can also influence the acidity of adjacent protons. capes.gov.brresearchgate.netnih.gov

Another key achievement would be the successful implementation of nucleophilic aromatic substitution (SNAr) reactions. For example, the synthesis of the isomer 1-(benzyloxy)-3-bromo-5-fluorobenzene (B182048) has been achieved by reacting 1-bromo-3,5-difluorobenzene (B42898) with benzyl (B1604629) alcohol in the presence of a strong base. chemistryworld.com A similar approach, if a suitable precursor were available, could be envisioned for the synthesis of this compound.

The table below summarizes potential synthetic strategies based on achievements with related compounds.

| Synthetic Strategy | Starting Material Example | Key Reagents | Potential Outcome |

| Directed ortho-Metalation (DoM) | 1-(Benzyloxy)-3-fluorobenzene | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophilic bromine source (e.g., NBS, Br₂) | High regioselectivity for the 2-bromo isomer. |

| Nucleophilic Aromatic Substitution (SNAr) | 1,2-Dibromo-3-fluorobenzene | Benzyl alcohol, Strong base (e.g., NaH) | Formation of the benzyloxy ether. |

| Multi-step Synthesis from Pre-functionalized Ring | 2-Bromo-3-fluoroaniline | 1. Diazotization (NaNO₂, H⁺) 2. Sandmeyer-type reaction (e.g., with H₂O/heat for phenol) 3. Williamson ether synthesis (benzyl bromide, base) | Stepwise introduction of functional groups. |

These methodological advances, primarily centered on achieving high regioselectivity, represent the cornerstone of successfully synthesizing complex aromatic molecules like this compound.

Identification of Outstanding Challenges in Reactivity and Selectivity

Despite the plausible synthetic routes, significant challenges in reactivity and selectivity remain. The interplay of the electronic and steric effects of the benzyloxy, bromo, and fluoro substituents can lead to complex reaction outcomes.

A primary challenge lies in controlling the regioselectivity of further electrophilic aromatic substitution reactions on the this compound ring. The benzyloxy group is an ortho-, para-director and activating, while the halogens are deactivating but also ortho-, para-directing. Predicting the major product of a subsequent substitution reaction is complex due to these competing influences. libretexts.org

Another challenge is the chemoselectivity in reactions involving the different functional groups. For example, in cross-coupling reactions, selective reaction at the C-Br bond without affecting the C-F or C-O bonds is crucial. While the C-Br bond is generally more reactive in palladium-catalyzed couplings than the C-F bond, harsh reaction conditions could lead to undesired side reactions.

The benzyloxy group itself presents challenges. While it serves as a useful protecting group for a phenol (B47542), its removal via hydrogenolysis can be complicated by the presence of the bromine atom, which can also be reduced under certain conditions. Finding selective deprotection methods is therefore a key challenge.

The table below outlines some of the key challenges:

| Challenge Area | Specific Issue | Potential Complications |

| Regioselectivity | Competing directing effects of benzyloxy, bromo, and fluoro groups in further substitutions. | Formation of complex isomeric mixtures, leading to difficult purification. libretexts.org |

| Chemoselectivity | Differentiating reactivity between the C-Br, C-F, and benzylic C-H bonds. | Unwanted side reactions such as C-F bond activation or cleavage of the benzyloxy group. |

| Deprotection | Selective removal of the benzyl group without affecting the bromo and fluoro substituents. | Reduction of the aryl bromide or other functional groups under standard hydrogenolysis conditions. |

Addressing these challenges will require careful optimization of reaction conditions and the development of highly selective catalysts and reagents.

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives. Novel catalytic transformations are at the forefront of this endeavor.

C-H activation/functionalization represents a particularly promising area. nih.gov Instead of relying on pre-functionalized starting materials, direct C-H bromination or fluorination of a benzyloxybenzene precursor using transition metal catalysis could offer a more atom-economical approach. Catalytic systems that can selectively target a specific C-H bond in the presence of other functional groups are highly sought after.

The development of greener catalysts is another key direction. This includes using earth-abundant metals instead of precious metals like palladium for cross-coupling reactions, or employing biocatalysis for specific transformations. ucl.ac.ukacs.org For instance, enzymes could potentially be used for the enantioselective modification of derivatives of this compound.

Furthermore, photoredox catalysis offers a mild and sustainable alternative to traditional methods for bond formation. nih.govrsc.org Light-mediated reactions could enable transformations that are difficult to achieve under thermal conditions, potentially providing new pathways to functionalize the target molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated synthesis platforms is a rapidly growing field with the potential to revolutionize the production of complex molecules like this compound. acs.orgnih.govresearchgate.netthieme-connect.dersc.orgyoutube.comdrugtargetreview.com

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform multi-step reactions in a continuous fashion. acs.orgnih.gov This is particularly relevant for reactions involving hazardous reagents or unstable intermediates. The synthesis of APIs and other fine chemicals is increasingly being transitioned to flow processes. acs.orgnih.govthieme-connect.dersc.org

Automated synthesis platforms , often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of reaction conditions. chemistryworld.comyoutube.comdrugtargetreview.comsigmaaldrich.comchemistryworld.com These systems can perform a large number of experiments in a short amount of time, rapidly identifying the optimal parameters for the synthesis of a target molecule. This technology could be instrumental in overcoming the reactivity and selectivity challenges associated with this compound.

The combination of flow chemistry and automated synthesis could enable the on-demand and highly efficient production of this compound and its derivatives, facilitating further research into its properties and applications.

Computational Design of Derivatives with Tunable Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool in modern chemical research. acs.orgacs.orgdigitellinc.comnih.govdiva-portal.orgnih.govresearchgate.netmdpi.comresearchgate.net In the context of this compound, computational methods can be employed to:

Predict Reactivity and Selectivity: DFT calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. acs.orgacs.orgnih.govdiva-portal.org This can help in designing experiments and avoiding the formation of unwanted byproducts.

Design Derivatives with Tunable Properties: By computationally screening a library of virtual derivatives with different substituents, it is possible to identify candidates with desired electronic or steric properties. For example, one could design derivatives with enhanced reactivity in a specific cross-coupling reaction or with altered photophysical properties.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions, helping to understand the role of the catalyst and to design more efficient catalytic systems.

The synergy between computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various fields of chemical science.

Q & A

Basic Question

- ¹H NMR : Benzyloxy protons appear as a singlet at δ 5.1–5.3 ppm; fluorine causes splitting in adjacent protons (e.g., C4-H as a doublet of doublets, δ 6.8–7.1).

- ¹⁹F NMR : Fluorine at C3 resonates at δ -110 to -115 ppm (vs. CFCl₃).

- HRMS : Molecular ion [M+H]⁺ at m/z 281.12 (C₁₃H₁₀BrFO⁺) with isotopic pattern confirming bromine .

Advanced Question

- DFT Calculations : Assess transition-state energies for NAS (e.g., Fukui indices identify electrophilic centers).

- Machine Learning : Tools like AI-driven retrosynthesis platforms (e.g., CAS Retrosynthesis Module) propose viable pathways by training on >10⁶ reactions.

Example : A DFT study predicted that electron-deficient arenes favor C2 bromine substitution over C3 fluorine, aligning with experimental NAS outcomes .

What safety protocols are critical when handling this compound in high-temperature reactions?

Basic Question

- Decomposition risks : Above 150°C, debromination releases HBr gas; use scrubbers.

- Personal protective equipment (PPE) : Fluorinated gloves (e.g., Viton) resist permeation by aryl halides.

- Waste disposal : Quench reaction residues with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.